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molecular formula C11H15N3O3 B8339094 4-(4,6-Dimethyl-5-nitro-pyridin-2-yl)-morpholine

4-(4,6-Dimethyl-5-nitro-pyridin-2-yl)-morpholine

Cat. No. B8339094
M. Wt: 237.25 g/mol
InChI Key: NGMNFXMTMMZYOG-UHFFFAOYSA-N
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Patent
US07812020B2

Procedure details

Glacial acetic acid (25 mL) was added slowly to a mixture of zinc dust (2.76 g) and 4-(4,6-dimethyl-5-nitro-pyridin-2-yl)-morpholine (2.01 g) in tetrahydrofuran (100 mL) cooled to 0° C. The reaction mixture was then stirred for 16 hours at 25° C., filtered through celite, made basic with 25% aqueous ammonia and extracted with tetrahydrofuran (3×75 mL). The combined organic phases were dried over magnesium sulfate and concentrated in vacuo to furnish 1.76 g (100%) of the title compound as a dark red solid. GC-MS (m/z) 207 (M+); tR=7.27. 1H NMR (500 MHz, DMSO-d6): 2.07 (s, 3H), 2.20 (s, 3H), 3.16 (m, 4H), 3.67 (m, 4H), 4.10 (b, 2H), 6.38 (s, 1H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.76 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH3:5][C:6]1[C:11]([N+:12]([O-])=O)=[C:10]([CH3:15])[N:9]=[C:8]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:7]=1>O1CCCC1.[Zn]>[CH3:15][C:10]1[C:11]([NH2:12])=[C:6]([CH3:5])[CH:7]=[C:8]([N:16]2[CH2:17][CH2:18][O:19][CH2:20][CH2:21]2)[N:9]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.01 g
Type
reactant
Smiles
CC1=CC(=NC(=C1[N+](=O)[O-])C)N1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2.76 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 16 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
EXTRACTION
Type
EXTRACTION
Details
extracted with tetrahydrofuran (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=NC(=CC(=C1N)C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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